molecular formula C22H18BrCl2NO3 B5599317 N-(4-bromobenzyl)-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide

N-(4-bromobenzyl)-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B5599317
M. Wt: 495.2 g/mol
InChI Key: KJMUDJCEFKYHKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of benzyl N-acetylcarbamate potassium salts with alkyl halides or sulfonates to afford substituted products. These products can be further processed to yield N-alkylacetamides after cleavage under mild acidic conditions. Such synthetic approaches offer versatility in generating various N-acetamide and protected nitrogen nucleophiles, contributing significantly to the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-bromobenzyl)-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide has been elucidated using X-ray crystallography and other spectroscopic methods. These analyses reveal the spatial arrangement of atoms, the presence of functional groups, and intramolecular interactions such as hydrogen bonding, which play crucial roles in determining the compound's reactivity and interactions with biological targets (Hajjem et al., 1993).

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrCl2NO3/c1-28-18-8-6-17(7-9-18)26(13-15-2-4-16(23)5-3-15)22(27)14-29-19-10-11-20(24)21(25)12-19/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMUDJCEFKYHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)methyl]-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide

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